N-[4-(MORPHOLINOCARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE
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Overview
Description
N-[4-(MORPHOLINOCARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a morpholinocarbonyl group, a phenyl group, and a pyrazolyl group attached to a benzamide backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINOCARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE typically involves a multi-step process. One common method includes the condensation of benzoic acids with amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with a Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimizations for large-scale operations. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINOCARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholinocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
N-[4-(MORPHOLINOCARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINOCARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-morpholinophenyl)-4-(1H-pyrazol-1-yl)benzamide
- N-(4-bromophenyl)sulphonamide derivatives
- Indole derivatives
Uniqueness
N-[4-(MORPHOLINOCARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities. Its morpholinocarbonyl group enhances its solubility and bioavailability, while the pyrazolyl and phenyl groups contribute to its binding affinity and specificity towards molecular targets .
Properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)-2-phenylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20(16-7-3-1-4-8-16)23-19-18(21(27)24-11-13-28-14-12-24)15-22-25(19)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRQQNVSNKATDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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